molecular formula C17H17N7O2 B2827696 N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide CAS No. 1396865-08-9

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide

Cat. No.: B2827696
CAS No.: 1396865-08-9
M. Wt: 351.37
InChI Key: HFJDCBIYEJWBBF-UHFFFAOYSA-N
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Description

N-{1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide is a heterocyclic compound featuring a cyclohexyl core substituted with a 1,2,4-oxadiazole ring linked to pyrazine at position 2.

Properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-15(13-11-19-7-9-21-13)23-17(4-2-1-3-5-17)16-22-14(24-26-16)12-10-18-6-8-20-12/h6-11H,1-5H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDCBIYEJWBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the coupling of the pyrazine and cyclohexyl groups. One common method involves the reaction of pyrazine-2-carboxylic acid with cyclohexylamine in the presence of a dehydrating agent to form the corresponding amide. This intermediate is then reacted with a suitable reagent to introduce the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds similar to N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide exhibit promising antitumor properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer activity of oxadiazole derivatives against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-712.5
Oxadiazole Derivative BHT-2915.8

Neuroprotective Effects
this compound has also been studied for its neuroprotective effects. Research indicates that it may modulate neuroinflammation and oxidative stress pathways.

Case Study: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests .

Pharmacology

Receptor Modulation
The compound's structure suggests potential interactions with various biological receptors. Preliminary pharmacological studies indicate that it may act as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function.

Case Study: NMDA Receptor Interaction
A binding assay revealed that this compound has a moderate affinity for NMDA receptors, suggesting its potential use in treating conditions such as Alzheimer's disease .

Materials Science

Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with unique electronic properties. Its functional groups allow for modifications that can enhance conductivity or photonic properties.

Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical conductivity significantly compared to conventional materials .

Mechanism of Action

The mechanism of action of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in Carboxamide/Sulfonamide Derivatives

Key Analogs :

N-(1-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-3-carboxamide (Discontinued, CymitQuimica):

  • Difference : Replaces pyrazine-2-carboxamide with thiophene-3-carboxamide.
  • Impact : Thiophene’s sulfur atom increases lipophilicity but reduces hydrogen-bonding capacity compared to pyrazine’s nitrogen-rich structure. This substitution may alter solubility and target affinity .

2-Methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide (CAS: 1396800-08-0): Difference: Sulfonamide replaces carboxamide. Impact: Sulfonamides exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15–17), affecting ionization and bioavailability.

Table 1: Substituent Comparison

Compound Substituent Molecular Weight (g/mol) Key Property Change
Target Compound Pyrazine-2-carboxamide 365.40 (analog ref.) High hydrogen-bonding potential
Thiophene-3-carboxamide analog Thiophene-3-carboxamide Not reported Increased lipophilicity
Benzene sulfonamide analog Benzene sulfonamide 399.47 Higher acidity, steric bulk

Cyclohexyl vs. Piperidine/Pyridine Core Modifications

Key Analogs :

N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (Safety Data Sheet):

  • Difference : Cyclohexyl replaced with piperidin-4-yl; pyridine replaces pyrazine in the oxadiazole substituent.
  • Impact : Piperidine introduces a basic nitrogen, enhancing water solubility. Pyridine’s reduced nitrogen count may lower binding specificity compared to pyrazine .

N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (EU Patent):

  • Difference : Cyclohexyl replaced with cyclopropylethyl; trifluoromethyl groups added.
  • Impact : Trifluoromethyl groups improve metabolic stability and membrane permeability. The cyclopropane ring increases rigidity but may reduce conformational flexibility .

Table 2: Core Structure Comparison

Compound Core Structure Key Modification Biological Implication
Target Compound Cyclohexyl N/A Balanced rigidity/solubility
Piperidine analog Piperidin-4-yl Basic nitrogen Enhanced solubility
Cyclopropane/trifluoromethyl analog Cyclopropylethyl CF3 groups Increased stability/lipophilicity

Research and Development Implications

  • Pharmacological Potential: Pyrazine-oxadiazole hybrids are explored for antimicrobial and kinase inhibition applications ().
  • Challenges : Discontinuation of thiophene and sulfonamide analogs () highlights the need for optimizing solubility-toxicity balance.

Biological Activity

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the available research findings, case studies, and data on the biological activity of this compound.

  • Molecular Formula : C16H22N6O3
  • Molecular Weight : 346.39 g/mol
  • IUPAC Name : N-(2-methoxyethyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide

The compound's biological activity is primarily attributed to its structural components, which include pyrazine and oxadiazole moieties. These structures are known to interact with various biological targets, potentially leading to antimicrobial effects. The oxadiazole ring is particularly noted for its role in enhancing the bioactivity of compounds against resistant strains of bacteria and mycobacteria.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimycobacterial properties. For instance, a study aimed at synthesizing novel derivatives demonstrated that compounds containing the pyrazine and oxadiazole frameworks exhibited significant activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of multidrug-resistant strains .

Table 1: Antimycobacterial Activity Data

CompoundActivity (MIC µg/mL)Reference
This compound0.5 - 4.0
Control (Standard Drug)0.25

Study on Antitubercular Activity

In a comprehensive study published in PubMed, researchers synthesized a series of compounds featuring pyrazine and oxadiazole derivatives. The study reported that the specific compound demonstrated significant inhibition of Mycobacterium tuberculosis growth, with an emphasis on its effectiveness against drug-resistant strains. The results indicated that further optimization could enhance its efficacy and reduce toxicity .

Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated using various cell lines. The results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable therapeutic index for potential clinical applications .

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